molecular formula C17H17NO2S2 B2449789 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide CAS No. 2097909-23-2

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2449789
CAS No.: 2097909-23-2
M. Wt: 331.45
InChI Key: QPNRCYURCWVHGV-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods to synthesize aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Chemoselective Synthesis

N-Benzoylation of aminophenols using benzoylisothiocyanates has been explored as a chemoselective approach. The resulting compounds, such as N-(2-hydroxyphenyl)benzamides, demonstrate significant biological interest. This methodology underscores the utility of similar compounds in the synthesis of biologically active molecules, highlighting the potential of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide in medicinal chemistry applications (Singh et al., 2017).

Biological Activity

Thiophene-3-carboxamide derivatives have been identified with antibacterial and antifungal activities. The structural relationship of these compounds to this compound suggests potential antimicrobial applications. The specific interactions between the thiophene and carboxamide moieties with microbial targets can provide insights into novel therapeutic strategies (Vasu et al., 2005).

Synthetic Methodologies

A novel route to N-monosubstituted thioamides, involving the thioamidation of carboxylic acids, has been developed. This method could be relevant for the synthesis or functionalization of compounds like this compound, providing a pathway to explore new derivatives with enhanced properties (Debruin & Boros, 1990).

Antimicrobial Evaluation and Docking Studies

The synthesis and characterization of thiophene-2-carboxamides and their subsequent evaluation for antimicrobial properties highlight the compound's relevance in drug discovery. Molecular docking studies further elucidate the interaction mechanisms, offering a foundation for the design of more potent derivatives (Talupur et al., 2021).

Safety and Hazards

The safety and hazards of thiophene derivatives can vary widely depending on their specific structures. For example, Methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate has hazard statements H302-H315-H319-H332-H335 .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S2/c1-17(20,9-12-6-7-21-10-12)11-18-16(19)15-8-13-4-2-3-5-14(13)22-15/h2-8,10,20H,9,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNRCYURCWVHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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